molecular formula C19H21FN2O4S B6573574 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide CAS No. 946345-63-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B6573574
CAS No.: 946345-63-7
M. Wt: 392.4 g/mol
InChI Key: FJSYVWHDVGORFV-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.12060649 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. Key intermediates and reagents are used to introduce the ethanesulfonyl and fluorophenoxy groups, followed by the acetamide formation under controlled conditions.

  • Industrial Production Methods: : Industrial production emphasizes scalability and cost-effectiveness. Optimized reaction conditions, efficient catalysts, and green chemistry approaches are often employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

  • Types of Reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : Typical reagents involve oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic or electrophilic species for substitution reactions.

  • Major Products: : Products derived from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.

Scientific Research Applications

  • Chemistry: : It serves as a key intermediate in synthesizing advanced materials and pharmaceuticals, contributing to the development of novel compounds with enhanced properties.

  • Biology: : Its interactions with biological molecules are investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

  • Medicine: : The compound's pharmacokinetic and pharmacodynamic profiles are explored for developing new drugs targeting specific diseases.

  • Industry: : It is used in formulating agrochemicals, coatings, and specialty polymers, enhancing product performance and sustainability.

Mechanism of Action

  • Mechanism: : The compound exerts its effects through binding to specific molecular targets, triggering a cascade of biochemical events.

  • Molecular Targets and Pathways: : Its interactions with proteins, enzymes, or receptors initiate pathways that modulate cellular functions, showcasing its potential in therapeutic interventions.

Comparison with Similar Compounds

  • Comparison: : Compared to compounds like N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide, it displays enhanced solubility and bioavailability.

  • Similar Compounds: : Similar compounds include N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-chlorophenoxy)acetamide and N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-bromophenoxy)acetamide, each exhibiting distinct properties and applications.

So! How do you feel about getting knee-deep into the world of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide? Fascinating stuff, isn’t it?

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-11-5-6-14-12-15(9-10-17(14)22)21-19(23)13-26-18-8-4-3-7-16(18)20/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSYVWHDVGORFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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